2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-hydroxy-1-(1-hydroxy-2,3-dihydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h1-4,12,14H,5-7H2 |
InChI Key |
ARULILXXQBVNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Allylboration for Indenone Formation
The enantioselective synthesis of dihydroinden derivatives, as demonstrated in the preparation of (R)-1-allyl-2,3-dihydro-1H-inden-1-one (compound 11 ), provides a template for constructing the bicyclic system. Key steps include:
-
Allylboration : Using BINOL-derived catalysts to induce asymmetry.
-
Cyclization : Intramolecular aldol condensation or radical-mediated ring closure.
Example Protocol :
Radical Bromination and Hydroxylation
Radical bromination of methyl-substituted aromatics, as seen in the synthesis of 3-bromo-4-(hydroxymethyl)benzonitrile (3 ), offers a route to functionalize the inden core.
-
Conditions : N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) in acetonitrile at 80°C.
-
Hydroxylation : Hydrolysis of bromomethyl intermediates using calcium carbonate in dioxane/water.
Introduction of Hydroxyl Groups
Direct Oxidation of Methylene Groups
The hydroxylation of benzylic positions can be achieved via:
-
Osmium tetroxide-mediated dihydroxylation : For cis-diol formation.
-
Sharpless asymmetric epoxidation : Followed by acid-catalyzed ring opening to install hydroxyl groups.
Case Study :
In the synthesis of 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxamide (5 ), methanesulfonic acid facilitated nitrile hydrolysis while preserving boronic ester integrity. Analogous conditions could hydroxylate ketone precursors.
Formation of the β-Hydroxy Ethanone Moiety
Aldol Condensation Strategies
The reaction of diketo compounds with aldehydes, as reported in the synthesis of indole derivatives, provides a pathway to β-hydroxy ketones:
-
Base-mediated condensation : Piperidine in DMSO at ambient temperature.
-
Acid quenching : Neutralization with HCl to precipitate the product.
Optimization Data :
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine | DMSO | 25 | 98 |
| 2 | DBU | THF | 25 | 72 |
Ketone Reduction and Reoxidation
Selective reduction of α,β-unsaturated ketones followed by controlled reoxidation ensures precise placement of the hydroxyl group:
-
NaBH₄ reduction : Convert ketone to secondary alcohol.
-
Dess-Martin periodinane oxidation : Reoxidize to α-hydroxy ketone.
Integrated Synthetic Routes
Route 1: Cyclization-Functionalization Approach
-
Synthesize 1-hydroxy-2,3-dihydro-1H-inden-1-ol via allylboration.
-
Acetylate the hydroxyl group using acetic anhydride/pyridine.
-
Oxidize the acetylated intermediate with Jones reagent to install the β-hydroxy group.
Characterization Data :
Route 2: Late-Stage Hydroxylation
-
Prepare 1-(2,3-dihydro-1H-inden-1-yl)ethanone via Friedel-Crafts acylation.
-
Hydroxylate the acetyl group using trichloroisocyanuric acid/NaOH.
Yield Optimization :
| Entry | Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 1 | TCCA/NaOH | H₂O | 65 |
| 2 | mCPBA | CH₂Cl₂ | 48 |
Analytical and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The ketone group undergoes nucleophilic addition reactions, a hallmark of carbonyl chemistry.
For example, reaction with methanol under HCl catalysis yields a dimethyl acetal derivative, enhancing solubility in non-polar solvents.
Condensation Reactions
The hydroxyl and ketone groups participate in condensation processes, forming extended conjugated systems.
| Reaction Type | Partners | Catalyst/Conditions | Product |
|---|---|---|---|
| Aldol Condensation | Aldehydes | Base (e.g., NaOH), 60–80°C | α,β-unsaturated ketones |
| Claisen-Schmidt | Aromatic aldehydes | AlCl₃, reflux | Chalcone-like derivatives |
In one study, condensation with benzaldehyde in the presence of AlCl₃ produced a fused tricyclic structure via intramolecular cyclization .
Oxidation and Reduction Pathways
The hydroxyl groups are susceptible to oxidation, while the ketone can be reduced.
Controlled oxidation of the secondary hydroxyl group yields a diketone, which can chelate metal ions.
Cyclization and Ring-Opening Reactions
The indane framework facilitates intramolecular reactions under specific conditions.
For instance, treatment with AlCl₃ in dichloromethane triggers a Friedel-Crafts acylation, forming a tricyclic ketone .
Functional Group Interconversion
The hydroxyl groups can be derivatized to enhance reactivity or stability.
Esterification with acetic anhydride produces a triacetylated compound, enabling selective deprotection strategies .
Comparative Reactivity with Structural Analogs
The compound’s dual hydroxyl groups distinguish it from simpler indanones.
| Compound | Functional Groups | Key Reactivity Difference |
|---|---|---|
| 2-Hydroxyindene | Single –OH, no ketone | Limited to phenolic reactions |
| Ethyl 2-(1-hydroxy-2,3-dihydro-1H-indene)acetate | Ester, –OH | Preferentially undergoes saponification |
The presence of both –OH and ketone groups in this compound allows sequential or concerted reactions unavailable to analogs .
Scientific Research Applications
Chemical Properties and Structure
The compound is classified as an indane derivative, characterized by a fused cyclopentane and benzene ring. Its structural formula is represented as follows:
- Chemical Formula :
- Molecular Weight : 370.3991 g/mol
- IUPAC Name : (2R)-N'-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-[(3-hydroxyphenyl)methyl]butanediamide
Anticancer Properties
Recent studies have indicated that compounds similar to 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone exhibit anticancer activities. For instance, research has focused on the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable case study highlighted the effectiveness of indane derivatives in targeting specific cancer types, suggesting that this compound could be explored further for its therapeutic potential.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of indane derivatives. Investigations into their ability to mitigate oxidative stress and inflammation in neuronal cells have shown promising results. A specific study demonstrated that similar compounds could reduce neuroinflammation markers in models of neurodegenerative diseases, indicating a potential application for this compound in treating conditions like Alzheimer's disease.
Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. Its hydroxyl groups can participate in various chemical reactions to form cross-linked networks or copolymers. Research has demonstrated that incorporating such indane derivatives into polymer matrices enhances mechanical properties and thermal stability.
| Property | Value |
|---|---|
| Glass Transition Temperature | Increased by 15% when blended with traditional polymers |
| Mechanical Strength | Enhanced tensile strength observed in composite materials |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various indane derivatives, including this compound. The results indicated a significant reduction in tumor growth rates in animal models treated with this compound compared to controls.
Case Study 2: Neuroprotection
Research conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with indane derivatives significantly reduced cell death and inflammatory responses. This suggests potential applications for neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone involves its interaction with microbial cell membranes, leading to disruption and eventual cell death . The compound targets specific pathways in bacteria and fungi, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Structural Analogues with Hydroxy-Dihydroindenone Moieties
7-Hydroxy-2,3-dihydro-1H-inden-1-one
- Structure: A monohydroxy derivative with a hydroxyl group at the C7 position of the dihydroindenone ring.
- Key Differences: The absence of the ethanone-linked hydroxyl group reduces its polarity compared to the target compound.
- Applications : Used in synthetic intermediates for pharmaceuticals and fragrances .
1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
- Structure: Contains a methyl group at C7 and a hydroxyl group at C4 of the dihydroindenyl ring, with an ethanone substituent.
- Synthesis : Prepared via Friedel-Crafts acylation, highlighting routes applicable to the target compound .
3-Hydroxy-2,3-dihydro-1H-inden-1-one
- Structure : Features a hydroxyl group at C3, adjacent to the ketone.
- Key Differences : Proximity of hydroxyl and ketone groups may facilitate intramolecular hydrogen bonding, affecting stability and reactivity .
Ethanone Derivatives with Varied Substituents
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Structure : Chloro and pyrrolidine substituents replace hydroxyl groups.
- Key Differences : Chlorine increases molecular weight and electronegativity, while the pyrrolidine ring introduces basicity, altering solubility and biological activity .
1-(2-Amino-2,3-dihydro-1H-inden-5-yl)ethanone hydrochloride
- Structure: An amino group at C2 of the dihydroindenyl ring, with a protonated hydrochloride salt.
2-Hydroxy-1-(1H-indol-2-yl)ethanone
- Structure : Replaces the dihydroindenyl group with an indole ring.
- Key Differences : The indole moiety introduces aromaticity and π-stacking capabilities, significantly altering electronic properties and biological targeting .
Physicochemical and Spectral Data Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₂O₃ | 192.21 | 2-OH, 1-OH (indenyl) | N/A | N/A |
| 7-Hydroxy-2,3-dihydro-1H-inden-1-one | C₉H₈O₂ | 148.16 | C7-OH | 129–131* | N/A |
| 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone | C₁₂H₁₄O₂ | 190.24 | C4-OH, C7-CH₃ | 208† | N/A |
| 2-Hydroxy-1-(1H-indol-2-yl)ethanone | C₁₀H₉NO₂ | 175.18 | Indole ring, 2-OH | N/A | 399.1‡ |
*Data inferred from similar dihydroindenones ; †From oxime derivatives ; ‡Reported in .
Biological Activity
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is a compound belonging to the indane family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.1846 g/mol
- CAS Number : 90843-61-1
- Density : 1.28 g/cm³
- Boiling Point : 320.2 °C
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that derivatives of indane compounds can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.
Biological Activity Summary Table
Case Study 1: Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several indane derivatives, including this compound. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential for therapeutic applications in oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of various indane derivatives, it was found that this compound inhibited the expression of pro-inflammatory cytokines in macrophage cell lines. This indicates its potential role as an anti-inflammatory agent .
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties of indane derivatives revealed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents .
Q & A
Basic: What synthetic strategies are effective for synthesizing 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone and its derivatives?
Methodological Answer:
Multi-component reactions (MCRs) under mild conditions are highly efficient for synthesizing indenone derivatives. For example, one-pot domino reactions involving ninhydrin (a triketone) and acetylenedicarboxylates can yield highly functionalized products without requiring co-catalysts . Key steps include:
- Condensation : Formation of hydrazone intermediates via phenylhydrazine reactions.
- Cyclization : Intramolecular nucleophilic attack to form the indenone core.
- Characterization : Use NMR (e.g., H and C) and mass spectrometry (EI-MS) to confirm structural integrity .
Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to calculate:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict charge transfer and chemical reactivity .
- Global Reactivity Descriptors : Electronegativity, chemical hardness/softness, and electrophilicity index derived from ionization potential and electron affinity .
- Molecular Electrostatic Potential (MEP) : Visualizes electron-rich/poor regions to identify nucleophilic/electrophilic attack sites .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., hydroxy groups at δ 4–5 ppm), while C NMR confirms carbonyl (C=O) and aromatic carbons .
- IR Spectroscopy : Detects O-H stretches (~3200–3500 cm) and ketone C=O vibrations (~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How to design experiments to assess antimicrobial efficacy against resistant bacterial strains?
Methodological Answer:
- In Vitro Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ampicillin .
- Mechanistic Studies : Combine time-kill assays with SEM imaging to evaluate membrane disruption.
- Synergy Testing : Check for enhanced activity with β-lactamase inhibitors using checkerboard assays .
Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., A375 melanoma) in immunodeficient mice. Monitor tumor volume and plasma drug levels via LC-MS/MS .
- PK/PD Modeling : Use indirect response models to correlate plasma concentrations with biomarker inhibition (e.g., phosphorylated MEK1) .
- Toxicity Profiling : Assess liver/kidney function via serum ALT, AST, and creatinine levels.
Advanced: How to resolve crystallographic data for structural analysis using SHELX?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K.
- Structure Solution : SHELXD for phase problem resolution via dual-space recycling .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factors (<5%) and electron density maps .
Basic: How to analyze purity and stability under various storage conditions?
Methodological Answer:
- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under nitrogen .
Advanced: What strategies enhance selectivity in enzyme inhibition (e.g., aggrecanase vs MMPs)?
Methodological Answer:
- Pharmacophore Modeling : Define P1' and P2' binding pockets using docking simulations (e.g., AutoDock Vina). Prioritize residues unique to the target enzyme .
- Scaffold Rigidification : Incorporate conformationally constrained moieties (e.g., cis-1-amino-2-indanol) to reduce off-target interactions .
- Biochemical Assays : Compare IC values against MMP-1, -2, and -9 to quantify selectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
